molecular formula C21H23F3N2O3S B2981262 2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1021090-16-3

2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2981262
CAS RN: 1021090-16-3
M. Wt: 440.48
InChI Key: AAXQSYASRVJFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The tosyl group (a sulfur-containing group derived from toluene) is often used in organic chemistry as a protecting group for amines . The trifluoromethylphenyl group is a common motif in medicinal chemistry, as the trifluoromethyl group can enhance the biological activity and metabolic stability of a compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a tosyl group, a trifluoromethylphenyl group, and an acetamide group. The exact three-dimensional structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .

Scientific Research Applications

Radioligand Synthesis for PET Imaging

2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide derivatives have been explored for their potential in radioligand synthesis, particularly for positron emission tomography (PET) imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714 and its tosyloxy derivative, has been reported as selective ligands of the translocator protein (18 kDa). DPA-714 was designed with a fluorine atom in its structure, allowing labeling with fluorine-18 and in vivo imaging using PET. The tosyloxy derivative served as a precursor for labeling with fluorine-18, synthesized in two steps from DPA-713. [18F]DPA-714 was synthesized using a simple one-step process, fully automated on a robotic system, demonstrating the compound's potential for imaging applications in medical research (Dollé et al., 2008).

Antimicrobial and Antimycobacterial Activity

Another application of related compounds includes antimicrobial and antimycobacterial actions. Specifically, bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides were synthesized to investigate their antimicrobial and antimycobacterial activities. Pharmacological screening against various bacteria and fungi, as well as Mycobacterium tuberculosis H37Rv, was examined. Some analogues demonstrated antimycobacterial activity equipotent to standard drugs, highlighting their potential use in developing new antimicrobial agents (Patel et al., 2012).

Synthesis of Alkaloids

The compound's structural framework has also been utilized in the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids. Starting from a common lactam, the synthesis of 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines is reported, showcasing the potential of these compounds in synthesizing complex alkaloids, which are significant in medicinal chemistry and drug development (Amat et al., 2003).

Anticancer Drug Synthesis

Moreover, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored for their anticancer activity. The compound's structure and potential as an anticancer drug were elucidated, demonstrating how modifications to the acetamide structure can influence biological activity and drug efficacy (Sharma et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the presence of a piperidine ring and a trifluoromethylphenyl group, it’s possible that this compound could interact with various enzymes or receptors in the body .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to predict its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve determining its biological activity, optimizing its structure for better activity or selectivity, and investigating its pharmacokinetic properties (how it is absorbed, distributed, metabolized, and excreted by the body) .

properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3S/c1-15-8-10-19(11-9-15)30(28,29)26-12-3-2-7-18(26)14-20(27)25-17-6-4-5-16(13-17)21(22,23)24/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXQSYASRVJFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.